molecular formula C11H15NO2 B13983713 2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine CAS No. 165126-72-7

2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine

Cat. No.: B13983713
CAS No.: 165126-72-7
M. Wt: 193.24 g/mol
InChI Key: CFASVAMTUQDPIF-UHFFFAOYSA-N
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Description

2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine is a chemical compound that features a pyridine ring substituted with a 2-ethyl-1,3-dioxolane group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine typically involves the formation of the 1,3-dioxolane ring followed by its attachment to the pyridine ring. One common method involves the reaction of an ethyl-substituted diol with an aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring. This intermediate is then reacted with a pyridine derivative under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine is unique due to the presence of both a 1,3-dioxolane ring and a pyridine ring in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

165126-72-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-(2-ethyl-1,3-dioxolan-2-yl)-6-methylpyridine

InChI

InChI=1S/C11H15NO2/c1-3-11(13-7-8-14-11)10-6-4-5-9(2)12-10/h4-6H,3,7-8H2,1-2H3

InChI Key

CFASVAMTUQDPIF-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=CC=CC(=N2)C

Origin of Product

United States

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